4-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of phenolic, iodophenyl, and benzoxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation of 2-hydroxy-3-iodobenzaldehyde with 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired imine product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The iodine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thio-substituted derivatives.
Scientific Research Applications
4-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its phenolic and iodophenyl groups.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
- 4-[(E)-[(2-HYDROXY-3-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
Uniqueness
The presence of the iodine atom in 4-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL distinguishes it from its analogs. The iodine atom can enhance the compound’s reactivity and binding affinity, making it more effective in certain applications.
Properties
Molecular Formula |
C21H15IN2O3 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C21H15IN2O3/c1-12-5-8-19-17(9-12)24-21(27-19)15-10-14(6-7-18(15)25)23-11-13-3-2-4-16(22)20(13)26/h2-11,25-26H,1H3 |
InChI Key |
DZOUEWYOHIIKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC=C4)I)O)O |
Origin of Product |
United States |
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